1-benzyl-8-((3-methoxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
1-Benzyl-8-((3-methoxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. This compound is characterized by its complex structure, which includes a purine core substituted with benzyl, methoxypropylamino, and dimethyl groups. It is of interest in various fields due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-8-((3-methoxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Benzylation: Introduction of the benzyl group at the N1 position of the purine ring using benzyl chloride in the presence of a base such as sodium hydride.
Amination: The 8-position is functionalized with a 3-methoxypropylamino group through nucleophilic substitution, often using 3-methoxypropylamine.
Methylation: The 3 and 7 positions are methylated using methyl iodide in the presence of a strong base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes:
Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.
Purification Techniques: Such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-8-((3-methoxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can reduce any reducible functional groups.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Bases: Sodium hydride, potassium carbonate.
Major Products:
Oxidized Derivatives: Depending on the oxidizing agent and conditions, various oxidized forms of the compound can be obtained.
Reduced Derivatives: Reduction can yield simpler amine or alcohol derivatives.
Scientific Research Applications
1-Benzyl-8-((3-methoxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-8-((3-methoxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: The compound could influence signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Caffeine (1,3,7-trimethylxanthine): Shares the purine core but differs in its substitution pattern.
Theophylline (1,3-dimethylxanthine): Another purine derivative with different biological activities.
Adenosine: A naturally occurring purine nucleoside with significant physiological roles.
Uniqueness: 1-Benzyl-8-((3-methoxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other purine derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-benzyl-8-(3-methoxypropylamino)-3,7-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-21-14-15(20-17(21)19-10-7-11-26-3)22(2)18(25)23(16(14)24)12-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTSQEZVIMHPJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1NCCCOC)N(C(=O)N(C2=O)CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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